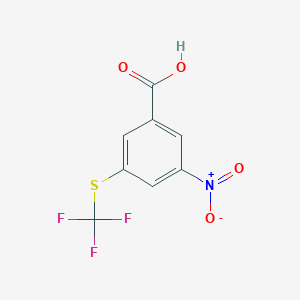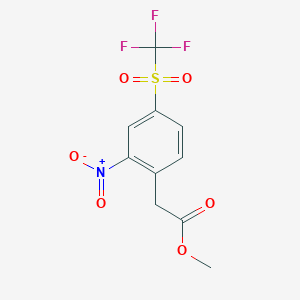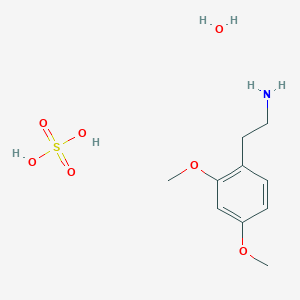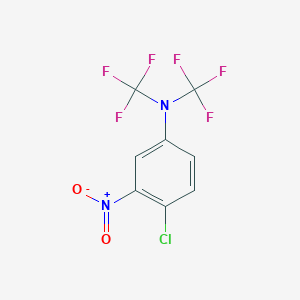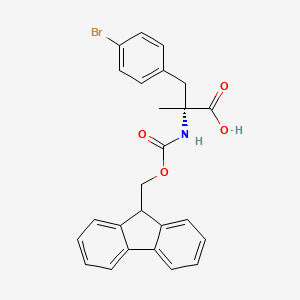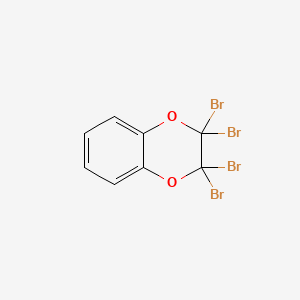
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester (DFBA) is a compound of interest to scientists due to its wide range of applications in scientific research. It is an ester of 2,2-difluoro-1,3-benzodioxole-5-acetic acid, which is a derivative of the benzodioxole family. The structure of DFBA is shown in Figure 1. DFBA has been used in a variety of scientific research applications, including as a ligand in medicinal chemistry research, as a fluorescent probe in microscopy, and as a fluorescent dye in cell imaging. The aim of
科学的研究の応用
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used as a ligand in medicinal chemistry research to study the binding affinity of drugs to their target proteins. It has also been used as a fluorescent probe in microscopy to study the structure of biological molecules. Additionally, this compound has been used as a fluorescent dye in cell imaging to study the structure and function of cells.
作用機序
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has been found to interact with proteins in a number of ways. It has been shown to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, this compound has been found to form covalent bonds with proteins, although this is a less common mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and it has been found to act as an agonist of certain cell receptors, such as the serotonin 5-HT2A receptor. Additionally, this compound has been found to affect the expression of certain genes, such as the gene encoding the cyclooxygenase-2 enzyme.
実験室実験の利点と制限
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to three years, and it is also relatively non-toxic. Additionally, this compound is a highly fluorescent compound, which makes it ideal for use in microscopy and cell imaging experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively expensive compound, and it is also not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester in scientific research. For example, it could be used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. Additionally, it could be used to study the effects of drugs on gene expression, as well as to study the effects of drugs on cell receptors. Finally, it could be used to study the effects of drugs on biochemical and physiological processes, such as enzyme activity and cell signaling pathways.
合成法
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester can be synthesized in a two-step process, beginning with the reaction of 2,2-difluoro-1,3-benzodioxole-5-acetic acid with tert-butyl isocyanate in the presence of a base, such as triethylamine. This reaction forms the intermediate, 2,2-difluoro-1,3-benzodioxole-5-acetic acid tert-butyl isocyanate, which can then be reacted with a nucleophilic reagent, such as sodium hydroxide, to form the this compound product.
特性
IUPAC Name |
tert-butyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-12(2,3)19-11(16)7-8-4-5-9-10(6-8)18-13(14,15)17-9/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADUYZJLLOIWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)
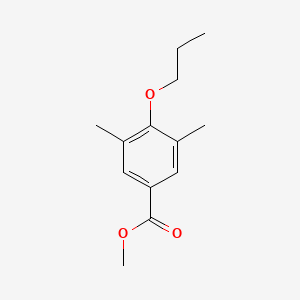

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)

